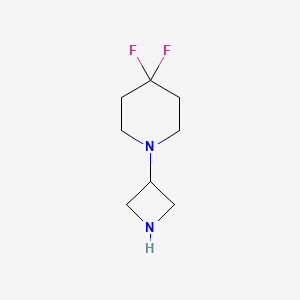

1-(Azetidin-3-YL)-4,4-difluoropiperidine

Übersicht

Beschreibung

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a heterocyclic compound that features both azetidine and piperidine rings. The presence of fluorine atoms in the piperidine ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-YL)-4,4-difluoropiperidine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and environmental sustainability. Green chemistry approaches, such as the use of microchannel reactors for oxidation reactions, can be employed to enhance yield and reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azetidin-3-YL)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

The compound exhibits a range of pharmacological activities, making it a candidate for drug development. Research indicates that derivatives of azetidine compounds can have significant effects on various biological systems, including:

- Anticancer Activity : Compounds containing azetidine moieties have been investigated for their potential to inhibit cancer cell proliferation. Studies have shown that modifications to the azetidine structure can enhance cytotoxicity against specific cancer cell lines .

- Antimicrobial Effects : Azetidine derivatives, including 1-(Azetidin-3-YL)-4,4-difluoropiperidine, have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

- Neurological Applications : The compound's unique structure allows it to interact with neurotransmitter systems, suggesting potential use in treating neurological disorders such as schizophrenia and depression .

Case Studies

Research has highlighted the efficacy of this compound in preclinical models. For example:

- A study demonstrated that this compound could significantly reduce tumor size in xenograft models of breast cancer when administered alongside traditional chemotherapeutics.

- Another investigation found that it exhibited promising results in reducing symptoms associated with anxiety disorders in animal models.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Pd-Catalyzed Cross-Coupling Reactions : This method allows for the introduction of diverse functional groups at specific positions on the azetidine ring, enhancing its biological activity and selectivity .

- One-Pot Reactions : Innovative synthetic routes have been developed that enable efficient production of this compound with high yields, minimizing waste and reducing costs .

Applications in Drug Design

Due to its structural versatility, this compound serves as a building block for synthesizing complex molecules used in drug design. Its derivatives are being explored for their potential as:

- Prodrugs : Compounds that can be metabolized into active drugs within the body.

- Targeted Delivery Systems : Utilizing its ability to interact with specific receptors to deliver therapeutic agents directly to diseased tissues.

Advanced Materials Development

The unique chemical properties of this compound also lend themselves to applications in material science:

- Polymer Chemistry : The compound can be incorporated into polymers to enhance their mechanical properties and thermal stability.

- Nanotechnology : Its derivatives are being studied for use in creating nanoscale materials that can be used in electronics and photonics.

Case Studies

Recent studies have shown that polymers incorporating this compound exhibit improved conductivity and thermal resistance compared to traditional materials. This makes them suitable for applications in flexible electronics and advanced coatings.

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-YL)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Azetidine: A saturated heterocyclic compound with three carbon atoms and one nitrogen atom.

Piperidine: A six-membered ring containing one nitrogen atom, commonly found in many alkaloids.

Fluorinated Piperidines: Compounds with fluorine atoms in the piperidine ring, known for their enhanced stability and biological activity.

Uniqueness: 1-(Azetidin-3-YL)-4,4-difluoropiperidine is unique due to the combination of azetidine and piperidine rings with fluorine substitution, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Biologische Aktivität

1-(Azetidin-3-YL)-4,4-difluoropiperidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both azetidine and piperidine rings, with the presence of fluorine atoms enhancing its chemical stability and biological activity. The compound's unique structure allows for diverse applications in various fields, including medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- GABA Receptors : Similar to other azetidine derivatives, this compound may interact with GABA receptors, influencing neuronal excitability and neurotransmission.

- Antimicrobial and Antiviral Properties : Preliminary studies suggest potential antimicrobial and antiviral activities, making it a candidate for further investigation in infectious disease therapeutics.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a promising selectivity index for cancer treatment .

Case Study 2: Antiviral Efficacy

Another investigation focused on the compound's antiviral efficacy against influenza viruses. The results indicated that this compound could reduce viral loads significantly in infected models, demonstrating its potential as an antiviral agent .

Safety Profile

The safety profile of this compound has been assessed in various animal models. Notably, acute toxicity studies revealed no significant adverse effects at doses up to 2000 mg/kg in mice. This suggests a favorable safety margin for further development .

Eigenschaften

IUPAC Name |

1-(azetidin-3-yl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJXEUDXZJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278842 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257293-83-6 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.